![molecular formula C18H37NO6 B098996 N-Dodecyl-D-gluconamide CAS No. 18375-63-8](/img/structure/B98996.png)
N-Dodecyl-D-gluconamide
Overview
Description
N-Dodecyl-D-gluconamide is a sugar-based compound derived from gluconic acid and dodecylamine. It belongs to the class of aldonamides, which are amides of aldonic acids. This compound is known for its amphiphilic properties, making it a potential alternative to petroleum-based surfactants. Its structure consists of a hydrophilic sugar head and a lipophilic alkyl chain, which imparts unique properties suitable for various applications in detergency, medicine, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-D-gluconamide can be synthesized through the reaction of dodecylamine with D-(+)-glucono-1,5-lactone. The reaction typically involves grinding stoichiometric amounts of the amine and lactone in the presence of water as a liquid-assisted grinding agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors where the reactants are mixed under controlled conditions to ensure consistent quality and yield. The reaction is typically carried out in methanol at elevated temperatures (around 70°C) to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
Chemical Properties and Structure
N-Dodecyl-D-gluconamide (C18H37NO6) is an amphiphilic molecule characterized by a hydrophobic dodecyl chain and a hydrophilic gluconamide head. The unique structure contributes to its surfactant properties, enabling it to function effectively in aqueous environments.
Surfactant Applications
2.1 Detergency and Emulsification
This compound has been investigated for its effectiveness as a surfactant in detergency applications. Its ability to reduce surface tension makes it suitable for use in cleaning products and emulsifiers in cosmetic formulations. Studies have shown that sugar-based surfactants like this compound exhibit lower toxicity compared to traditional surfactants, making them more environmentally friendly .
2.2 Mechanosynthesis of Aldonamides
Recent research highlights the use of this compound in the mechanosynthesis of aldonamides, where it serves as a reactant in the formation of various sugar-based compounds. The mechanochemical approach allows for rapid synthesis with high yields, demonstrating the compound's versatility in organic synthesis .
Biomedical Applications
3.1 Drug Delivery Systems
This compound is being explored for its potential in drug delivery systems due to its amphiphilic nature, which facilitates the formation of micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies indicate that formulations using this compound can improve the therapeutic efficacy of poorly soluble drugs .
3.2 Cryopreservation
The compound has been identified as a potential ice recrystallization inhibitor (IRI), which is crucial in cryopreservation techniques for biological samples such as umbilical cord blood. By preventing ice crystal growth during freezing, this compound helps maintain cell viability post-thawing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Dodecyl-D-gluconamide is primarily based on its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-bound processes. The compound can also form micelles, which can encapsulate hydrophobic molecules, facilitating their transport and delivery .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-N,N-bis[(3-D-gluconylamido)propyl]-N-alkylammonium bromide: A similar gluconamide-type cationic surfactant with additional gluconylamido groups.
N-Octyl-D-gluconamide: Another aldonamide with a shorter alkyl chain.
N-Dodecyl-N-methylaldonamide: A derivative with a methyl group incorporated into the amide linkage
Uniqueness
N-Dodecyl-D-gluconamide stands out due to its specific combination of a dodecyl chain and a gluconamide head, providing a balance of hydrophilic and lipophilic properties. This makes it particularly effective as a surfactant and in forming stable emulsions. Its biodegradability and low toxicity further enhance its appeal for various applications .
Biological Activity
N-Dodecyl-D-gluconamide is a surfactant derived from D-gluconic acid, characterized by a long hydrophobic dodecyl chain and a hydrophilic carbohydrate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 365.49 g/mol. The structure features a dodecyl chain (C12H25) linked to a D-gluconamide group, which enhances its amphiphilic properties. This amphiphilicity is crucial for its biological activity, allowing it to interact with various biological membranes.
Overview
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, as well as Gram-negative bacteria like Escherichia coli.
Case Studies
- Antimicrobial Efficacy : A study reported that this compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and M. tuberculosis. These results suggest moderate antibacterial activity, making it a candidate for further development in antimicrobial applications .
- Comparative Analysis : In comparative studies with other surfactants, this compound demonstrated comparable surface activity and foaming properties to sodium dodecyl sulfate (SDS), indicating its potential as an effective antimicrobial agent in various formulations .
The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes. The hydrophobic dodecyl chain facilitates insertion into lipid bilayers, leading to membrane destabilization and increased permeability. This mechanism is common among surfactants and is crucial for their effectiveness in microbial inhibition.
Cytotoxicity and Safety Profile
While investigating the biological activity of this compound, researchers also assessed its cytotoxicity. Preliminary findings indicate low cytotoxic effects on human cell lines at concentrations effective against bacteria, suggesting a favorable safety profile for potential therapeutic applications .
Comparative Biological Activity Table
Properties
IUPAC Name |
(2R,3S,4R,5R)-N-dodecyl-2,3,4,5,6-pentahydroxyhexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO6/c1-2-3-4-5-6-7-8-9-10-11-12-19-18(25)17(24)16(23)15(22)14(21)13-20/h14-17,20-24H,2-13H2,1H3,(H,19,25)/t14-,15-,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTZOLDBWJNAMI-WCXIOVBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313473 | |
Record name | N-Dodecyl-D-gluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18375-63-8 | |
Record name | N-Dodecyl-D-gluconamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18375-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Dodecyl-D-gluconamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecyl-D-gluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-dodecyl-D-gluconamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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